molecular formula C14H19NO2 B5272305 N-(4-methoxyphenyl)cyclohexanecarboxamide

N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B5272305
M. Wt: 233.31 g/mol
InChI Key: HIXKKTIDKQKPNN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)cyclohexanecarboxamide: is a chemical compound known for its unique properties and applications It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, with a methoxyphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a cooling agent. It has been found to activate transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of coolness .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of conditions like dry eye syndrome. Its cooling properties make it a candidate for use in ophthalmic solutions .

Industry: this compound is used in the formulation of cooling agents for personal care products. Its non-volatile and odorless nature makes it suitable for use in cosmetics and topical applications .

Mechanism of Action

The primary mechanism of action of N-(4-methoxyphenyl)cyclohexanecarboxamide involves the activation of the TRPM8 receptor. This receptor is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Upon activation, TRPM8 allows the influx of calcium ions, leading to the sensation of coolness. This mechanism is utilized in the development of cooling agents and therapeutic applications for conditions like dry eye syndrome .

Comparison with Similar Compounds

Uniqueness: N-(4-methoxyphenyl)cyclohexanecarboxamide stands out due to its specific activation of the TRPM8 receptor and its non-volatile, odorless, and tasteless nature. These properties make it particularly suitable for use in personal care products and therapeutic applications where a strong and long-lasting cooling effect is desired .

Properties

IUPAC Name

N-(4-methoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXKKTIDKQKPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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